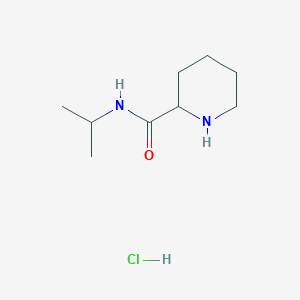

N-Isopropyl-2-piperidinecarboxamide hydrochloride

Übersicht

Beschreibung

N-Isopropyl-2-piperidinecarboxamide hydrochloride is a chemical compound belonging to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its six-membered heterocyclic structure containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Vorbereitungsmethoden

The synthesis of N-Isopropyl-2-piperidinecarboxamide hydrochloride involves several steps. One common method includes the reaction of piperidine with isopropylamine and a carboxylating agent under controlled conditions . Industrial production methods often utilize catalytic hydrogenation and cyclization reactions to achieve high yields and purity . The reaction conditions typically involve the use of palladium or platinum catalysts and temperatures ranging from 50°C to 150°C .

Analyse Chemischer Reaktionen

N-Isopropyl-2-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-Isopropyl-2-piperidinecarboxamide hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Isopropyl-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

N-Isopropyl-2-piperidinecarboxamide hydrochloride can be compared with other piperidine derivatives such as N-isopropylpiperidine-4-carboxamide hydrochloride and N-isopropyl-2-piperidinecarboxamide . These compounds share similar structural features but differ in their specific functional groups and chemical properties . The uniqueness of this compound lies in its specific isopropyl substitution, which may confer distinct biological activities and chemical reactivity .

Biologische Aktivität

N-Isopropyl-2-piperidinecarboxamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula: . The structural features of this compound include a piperidine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. Research indicates that it may act as an antagonist at certain neurotransmitter receptors, which can modulate various physiological responses. For instance, compounds in the piperidine family have been shown to influence pathways related to pain perception and neurogenic inflammation, making them candidates for treating conditions such as headaches and chronic pain syndromes .

1. Pain Management

This compound has been studied for its potential role in pain management. Similar compounds have demonstrated efficacy in treating migraine and other types of headaches by antagonizing calcitonin gene-related peptide (CGRP) receptors, which are involved in pain signaling pathways .

2. Neurodegenerative Diseases

There is emerging evidence that piperidine derivatives may have neuroprotective effects, making them potential candidates for treating neurodegenerative diseases. The modulation of neurotransmitter systems could help alleviate symptoms associated with conditions like Alzheimer's disease and Parkinson's disease .

Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

- In Vitro Studies : Cell viability assays have shown that derivatives of piperidine can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

- Animal Models : In vivo studies using animal models have demonstrated the efficacy of related compounds in reducing pain and inflammation, supporting their potential use in clinical settings for chronic pain management .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| N-Isobutyl-2-piperidinecarboxamide | CGRP receptor antagonist | Migraine treatment |

| Bupivacaine | Sodium channel blocker | Local anesthetic |

| Ropivacaine | Sodium channel blocker | Local anesthetic |

Case Studies

- Migraine Treatment Study : A clinical trial investigated the efficacy of a piperidine derivative similar to this compound in patients suffering from chronic migraines. The results indicated a significant reduction in migraine frequency and intensity compared to placebo .

- Neuroprotection in Animal Models : Another study assessed the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. The results showed improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic benefits .

Eigenschaften

IUPAC Name |

N-propan-2-ylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-7(2)11-9(12)8-5-3-4-6-10-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAPMCGZELUSRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.